1-Carbamoylpiperidine-2-carboxylic acid
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Overview
Description
1-Carbamoylpiperidine-2-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with a carbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carbamoylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine with cyanogen bromide followed by hydrolysis can yield the desired compound. Another method involves the use of phenylsilane in the presence of an iron complex catalyst to promote cyclization and reduction of intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Carbamoylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Carbamoylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function .
Comparison with Similar Compounds
1-Piperideine-2-carboxylic acid: An intermediate in the L-lysine metabolic pathway with similar structural features.
Piperidine derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit diverse biological activities.
Uniqueness: 1-Carbamoylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (carbamoyl and carboxylic acid) enable versatile reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-carbamoylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJLRFHHXHXALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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